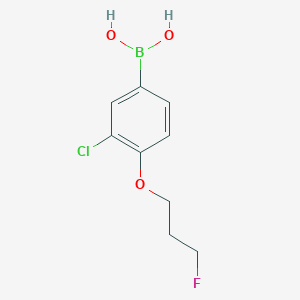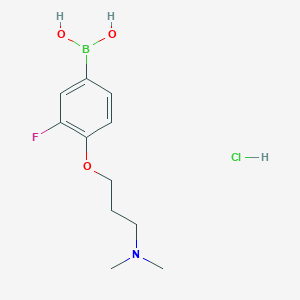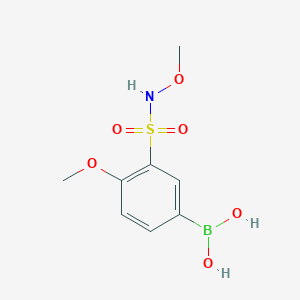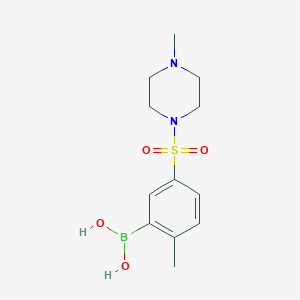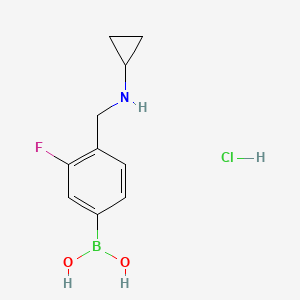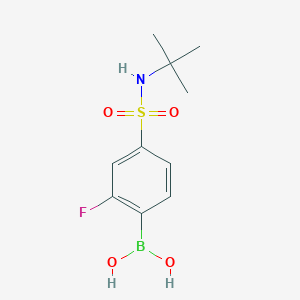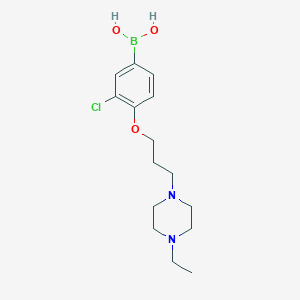
(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid” is complex due to the presence of a boronic acid group, a chloro group, and an ether group.Chemical Reactions Analysis
The chemical reactions involving boronic esters like “(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid” are diverse. Protodeboronation of alkyl boronic esters has been achieved using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids: are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which makes them valuable in sensing applications . These interactions can be used in both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample. The specific compound could potentially be tailored for the detection of biological molecules that contain diol groups, such as sugars, which are prevalent in many biological processes.
Biological Labelling and Protein Manipulation
The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation . This compound could be used to label proteins with fluorescent tags or other markers for observation under a microscope, aiding in the study of protein function and interaction within cells.
Development of Therapeutics
Boronic acids’ interaction with various biological molecules also extends to the development of therapeutics . They can be designed to interact with specific enzymes or receptors within the body, potentially leading to new treatments for diseases that involve these biological targets.
Separation Technologies
Due to their selective binding properties, boronic acids can be utilized in separation technologies . They can be incorporated into chromatography media to separate compounds based on the presence of diol groups, which is particularly useful in the purification of biomolecules.
Polymer and Material Science
Boronic acids are used as building blocks in polymers for controlled release systems . This particular compound could be investigated for its incorporation into polymers that respond to the presence of diols, such as glucose, which could have applications in insulin release for diabetes management.
Catalysis
Borinic acids, a subclass of boronic acids, have been used in catalysis, including regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . While the compound is a boronic acid, it could potentially be converted into a borinic acid derivative for use in such catalytic processes.
Propiedades
IUPAC Name |
[3-chloro-4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BClN2O3/c1-2-18-7-9-19(10-8-18)6-3-11-22-15-5-4-13(16(20)21)12-14(15)17/h4-5,12,20-21H,2-3,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUOCNXSDYLPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



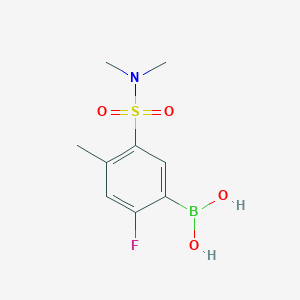
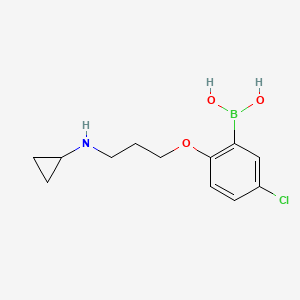
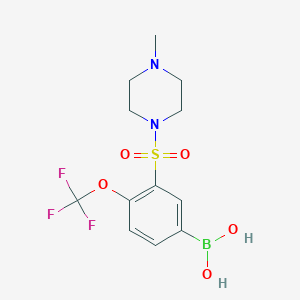
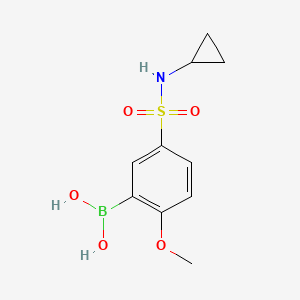
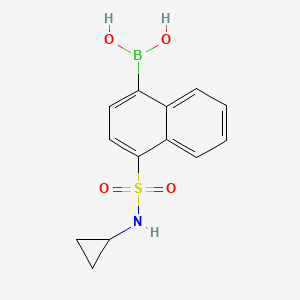
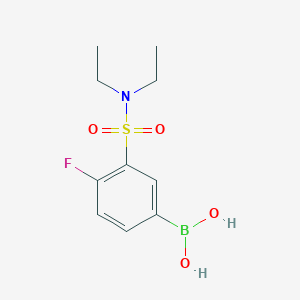
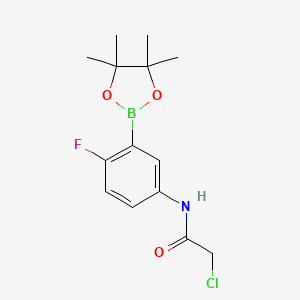
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)
